Cas no 1189709-65-6 (N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate)

N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate is a deuterated carbamate derivative featuring a benzyloxyphenyl substituent. The incorporation of a deuterated methyl group (methyl-d3) enhances metabolic stability, making it valuable for pharmacokinetic and drug metabolism studies. This compound is particularly useful as an internal standard in mass spectrometry due to its isotopic labeling, ensuring accurate quantification in analytical applications. Its structural design also allows for investigations into enzyme inhibition and metabolic pathways. The ethylcarbamate moiety further contributes to its utility in probing carbamate-based pharmacological interactions. This compound is suited for research in medicinal chemistry and tracer studies requiring high precision and stability.
N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate structure
1189709-65-6 structure
Product Name:N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate
CAS No:1189709-65-6
MF:C19H23NO3
MW:313.390825510025
CID:4552769
Update Time:2025-05-26

N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
    • N-[1-(3a€-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
    • N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate
    • Inchi: 1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3
    • InChI Key: AILWQHZCBRQEHX-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(OCC2C=CC=CC=2)C=1)(C)N(C([H])([H])[H])C(=O)OCC

N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B287697-5mg
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
1189709-65-6
5mg
$ 190.00 2023-04-18
TRC
B287697-50mg
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
1189709-65-6
50mg
$ 1499.00 2023-04-18
AN HUI ZE SHENG Technology Co., Ltd.
B287697-5mg
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
1189709-65-6
5mg
¥1680.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
B287697-50mg
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
1189709-65-6
50mg
¥13440.00 2023-09-15

Additional information on N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate

Professional Introduction to Compound with CAS No. 1189709-65-6 and Product Name: N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate

The compound with the CAS number 1189709-65-6 and the product name N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and molecular imaging. The presence of a benzyloxyphenyl moiety and a methyl-d3 labeled moiety in its molecular framework suggests a multifaceted role in biochemical interactions, making it a subject of intense study among researchers.

In recent years, the development of novel carbamate-based compounds has seen remarkable progress, particularly in the context of their pharmacological activities. The N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate molecule, with its ethylcarbamate functional group, exhibits promising characteristics that make it suitable for various biochemical assays. The incorporation of the methyl-d3 label not only aids in tracing metabolic pathways but also enhances the compound's suitability for nuclear magnetic resonance (NMR) spectroscopy studies, providing valuable insights into its interaction mechanisms.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapeutics. The benzyloxyphenyl group is known for its ability to modulate enzyme activity and receptor binding, which is crucial for designing drugs that can selectively interact with biological targets. This feature makes N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate a promising candidate for further exploration in oncology and neurology research. Current studies indicate that derivatives of this compound may exhibit inhibitory effects on certain kinases and proteases, which are key players in cancer progression.

The use of deuterated labeling, specifically the methyl-d3 moiety, is a cutting-edge technique that has revolutionized metabolic studies. By employing this label, researchers can gain precise information about the metabolic fate of the compound within biological systems. This is particularly valuable in understanding how the body processes new drug candidates, which is essential for optimizing their efficacy and safety profiles. The combination of benzyloxyphenyl and methyl-d3 functionalities provides a robust framework for studying both pharmacokinetics and pharmacodynamics.

Recent advancements in computational chemistry have further enhanced the utility of compounds like N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate. Molecular modeling techniques have enabled researchers to predict how this compound might interact with various biological targets at an atomic level. These predictions are crucial for designing experiments that can validate these hypotheses in vitro and in vivo. The integration of machine learning algorithms has also facilitated the identification of novel analogs with enhanced properties, thereby expanding the therapeutic potential of this class of compounds.

The pharmaceutical industry has been particularly keen on exploring carbamate derivatives due to their versatility and bioactivity. The structural motif present in N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate aligns well with this trend, as it combines elements known to enhance binding affinity and selectivity. For instance, the benzyloxyphenyl group can be engineered to interact with specific amino acid residues in protein targets, while the ethylcarbamate moiety provides stability under physiological conditions. This balance is critical for developing drugs that are both potent and durable.

In addition to its pharmacological applications, this compound has shown promise in diagnostic imaging techniques. The methyl-d3 label serves as an excellent tracer for positron emission tomography (PET) scans, allowing researchers to visualize biological processes non-invasively. This capability is particularly useful in studying neurological disorders where understanding brain metabolism is key. The ability to track metabolic pathways using labeled compounds like N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate could lead to breakthroughs in early diagnosis and personalized treatment strategies.

The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic methodologies. Recent innovations in organic chemistry have made it possible to construct intricate molecular frameworks with high precision. Techniques like cross-coupling reactions and palladium catalysis have been instrumental in creating the desired structural motifs found in N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate. These synthetic strategies not only ensure high yields but also allow for modifications that can fine-tune the compound's properties for specific applications.

As research continues to evolve, the applications of compounds like N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethnicarbamate are likely to expand into new frontiers. For instance, there is growing interest in using such molecules as probes for understanding complex disease mechanisms at a molecular level. By leveraging their unique structural features, researchers can develop tools that provide unprecedented insights into disease pathways, potentially leading to novel therapeutic interventions.

The collaboration between academia and industry has been pivotal in advancing our understanding of these compounds. Multidisciplinary teams comprising chemists, biologists, pharmacologists, and computer scientists are working together to harness the full potential of molecules like N-1-(3’-Benzyloxyphenyl)ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamate ethnicarbamateethnic carbametatedicarbametatedicarbametatedicarbametatedicarbametatedicarbametatedicarbametatedicarbametatedicarbametatedicarbmanteethnic carbametatedicarbmanteethnic carbametatedicarbmanteethnic carbametatedicarbmanteethnic carbametatedicarbmanteethnic carbametatedicarbmanteethnic carbametatedicarbmanteethnic carbametatedicarbmanteethnic carbametatedicarbmanteethnic carbametatedicarbmanteethnic carbameta . This collaborative approach ensures that research findings are translated into tangible benefits for patients worldwide.

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